Acide 2-(éthoxycarbonyl)isonicotinique

Vue d'ensemble

Description

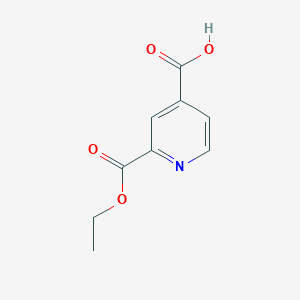

2-(Ethoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of isonicotinic acid, featuring an ethoxycarbonyl group attached to the nitrogen atom of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-(Ethoxycarbonyl)isonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mécanisme D'action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This suggests that 2-(Ethoxycarbonyl)isonicotinic acid might also affect similar biochemical pathways.

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to have different pharmacokinetic profiles based on the acetylation status of the individual

Result of Action

It is used in proteomics research , suggesting that it may have effects on protein expression or function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid. One common method includes the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-(Ethoxycarbonyl)isonicotinic acid may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid-functionalized resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Ethoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Isonicotinic Acid: A close structural analog with a carboxylic acid group at the 4-position of the pyridine ring.

Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.

Picolinic Acid: An isomer with the carboxyl group at the 2-position.

Uniqueness: 2-(Ethoxycarbonyl)isonicotinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications .

Activité Biologique

2-(Ethoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO4, recognized for its potential biological activities. This compound is a derivative of isonicotinic acid, featuring an ethoxycarbonyl group that enhances its chemical properties and reactivity. This article explores the biological activity of 2-(Ethoxycarbonyl)isonicotinic acid, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H9NO4

- Functional Groups: Ethoxycarbonyl and pyridine ring

Synthesis:

The synthesis typically involves the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is generally performed under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research indicates that 2-(Ethoxycarbonyl)isonicotinic acid exhibits significant antimicrobial activity. It has been studied for its effects against various pathogens, particularly in the context of drug-resistant strains.

- Case Study: A study demonstrated that derivatives of isonicotinic acid, including 2-(Ethoxycarbonyl)isonicotinic acid, showed potent activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant strains. The compound displayed a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics when used in combination therapies .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be elucidated.

Proteomics Research

2-(Ethoxycarbonyl)isonicotinic acid is utilized in proteomics research to study protein interactions and expression levels. Its ability to modify protein structures can provide insights into cellular functions and disease mechanisms.

The biological activity of 2-(Ethoxycarbonyl)isonicotinic acid can be attributed to several mechanisms:

- Protein Interaction: The compound may act as a ligand, influencing protein conformation and function.

- Cellular Stress Induction: Similar to other isonicotinic acid derivatives, it can induce stress responses within cells, potentially leading to apoptosis in infected or dysfunctional cells.

- Inhibition of Mycolic Acid Synthesis: As a derivative related to isoniazid, it may inhibit the synthesis of mycolic acids in bacterial cell walls, a critical target for tuberculosis treatment .

Research Findings

Future Directions

Ongoing research aims to further explore the therapeutic potential of 2-(Ethoxycarbonyl)isonicotinic acid in various medical fields, particularly in developing new treatments for drug-resistant infections. Future studies may focus on:

- Mechanistic Studies: Elucidating detailed pathways through which the compound exerts its biological effects.

- Combination Therapies: Investigating synergistic effects with existing antibiotics and antiviral agents.

- Toxicology Assessments: Evaluating safety profiles in vivo to establish therapeutic windows.

Propriétés

IUPAC Name |

2-ethoxycarbonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTHUWLNMZSRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569101 | |

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142074-49-5 | |

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.